- 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone, Journal of the American Chemical Society, 2009, 131(1), 251-262

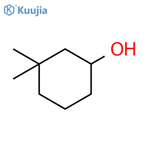

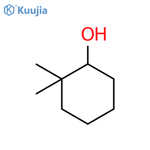

Cas no 932-01-4 (4,4-dimethylcyclohexan-1-ol)

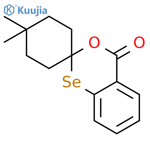

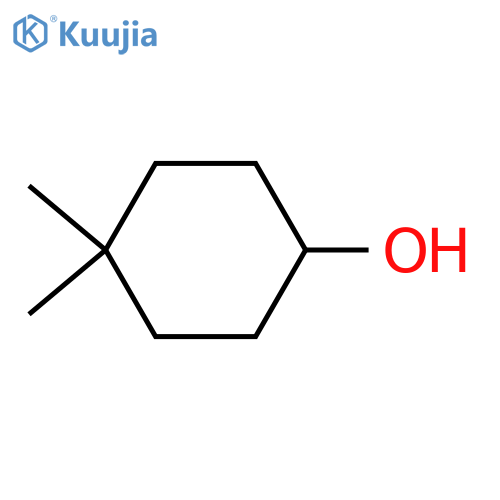

4,4-dimethylcyclohexan-1-ol structure

상품 이름:4,4-dimethylcyclohexan-1-ol

4,4-dimethylcyclohexan-1-ol 화학적 및 물리적 성질

이름 및 식별자

-

- 4,4-Dimethylcyclohexanol

- 4,4-Dimethylcyclohexan-1-ol

- Cyclohexanol, 4,4-dimethyl-

- 4,4-dimethyl-cyclohexanol

- Cyclohexanol,4,4-dimethyl-

- 4,4-dimethyl-1-cyclohexanol

- VUQOIZPFYIVUKD-UHFFFAOYSA-N

- SY047599

- EN002271

- 4,4-Dimethylcyclohexan-1-ol, AldrichCPR

- ST2410874

- AB0027725

- W9592

- 932D014

- A844474

- J-

- 4,4-Dimethylcyclohexanol (ACI)

- GS-4181

- J-514021

- DTXSID70239320

- Cyclohexanol, dimethyl-

- EN300-141606

- AKOS006227678

- 932-01-4

- DB-008360

- SCHEMBL43449

- CS-W019410

- 4 pound not4-Dimethylcyclohexanol

- MFCD00101954

- DB-243440

- 4,4-dimethylcyclohexan-1-ol

-

- MDL: MFCD00101954

- 인치: 1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3

- InChIKey: VUQOIZPFYIVUKD-UHFFFAOYSA-N

- 미소: OC1CCC(C)(C)CC1

계산된 속성

- 정밀분자량: 128.12

- 동위원소 질량: 128.12

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 0

- 복잡도: 86.7

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 20.2

- 소수점 매개변수 계산 참조값(XlogP): 2

실험적 성질

- 밀도: 0.9250

- 융해점: 28 °C

- 비등점: 186.05°C

- 플래시 포인트: 66.6°C

- 굴절률: 1.4613

- PSA: 20.23000

- LogP: 1.94750

4,4-dimethylcyclohexan-1-ol 보안 정보

- 피해 선언: H302-H315-H319-H335

- 위험 범주 코드: 36

- 보안 지침: 26

-

위험물 표지:

- 저장 조건:Sealed in dry,2-8°C

4,4-dimethylcyclohexan-1-ol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR22877-25g |

4,4-Dimethylcyclohexan-1-ol |

932-01-4 | 98% | 25g |

£535.00 | 2025-02-19 | |

| abcr | AB224048-1 g |

4,4-Dimethylcyclohexan-1-ol, 95%; . |

932-01-4 | 95% | 1g |

€106.60 | 2023-01-26 | |

| Enamine | EN300-141606-2.5g |

4,4-dimethylcyclohexan-1-ol |

932-01-4 | 95% | 2.5g |

$57.0 | 2023-06-08 | |

| Chemenu | CM102545-10g |

Cyclohexanol,4,4-dimethyl- |

932-01-4 | 97% | 10g |

$271 | 2024-07-19 | |

| Cooke Chemical | BD3304045-250mg |

4,4-Dimethylcyclohexanol |

932-01-4 | 97% | 250mg |

RMB 90.40 | 2025-02-21 | |

| Cooke Chemical | BD3304045-5g |

4,4-Dimethylcyclohexanol |

932-01-4 | 97% | 5g |

RMB 732.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-25g |

4,4-dimethylcyclohexan-1-ol |

932-01-4 | 97% | 25g |

4422CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-10g |

4,4-dimethylcyclohexan-1-ol |

932-01-4 | 97% | 10g |

2128CNY | 2021-05-08 | |

| Chemenu | CM102545-10g |

Cyclohexanol,4,4-dimethyl- |

932-01-4 | 97% | 10g |

$243 | 2021-06-15 | |

| eNovation Chemicals LLC | D518320-25g |

4,4-DiMethylcyclohexanol |

932-01-4 | 97% | 25g |

$1265 | 2024-05-24 |

4,4-dimethylcyclohexan-1-ol 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt

참조

합성회로 2

합성회로 3

반응 조건

참조

- Palladium II catalyzed decomposition of cyclic hydroperoxides: a new and simple way to α,β-unsaturated aldehydes, Nouveau Journal de Chimie, 1979, 3(5), 311-20

합성회로 4

반응 조건

1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile , Water ; 30 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

참조

- Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom Source, Chemistry - A European Journal, 2012, 18(42), 13269-13273

합성회로 5

반응 조건

참조

- The contribution of charge to affinity at functional (M3) muscarinic receptors in guinea pig ileum assessed from the effects of the carbon analog of 4-DAMP methiodide, British Journal of Pharmacology, 1992, 106(4), 819-22

합성회로 6

합성회로 7

반응 조건

참조

- The influence of lithium complexing agents on the regioselectivity of reductions of substituted 2-cyclohexenones by lithium aluminum hydride and lithium borohydride, Tetrahedron, 1980, 36(13), 1937-42

합성회로 8

반응 조건

1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ; -35 °C

1.2 -35 °C

1.2 -35 °C

참조

- Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with Stereoretention, Journal of the American Chemical Society, 2015, 137(50), 15833-15842

합성회로 9

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ; 10 h, 60 °C

참조

- From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bonds, Chemical Communications (Cambridge, 2016, 52(10), 2043-2046

합성회로 10

반응 조건

1.1 Catalysts: Alcohol dehydrogenase

참조

- Enzymic "in vitro" reduction of ketones. VII. Reduction rates and stereochemistry of the HLAD catalyzed reduction of 2-alkylcyclohexanones, dimethylcyclohexanones, cycloalkanones and bicycloalkanones, Bulletin des Societes Chimiques Belges, 1980, 89(5), 389-98

합성회로 11

반응 조건

참조

- Preparation of quinolinylmethyl- or naphthalenemethylpiperidinecarboxylic acid derivatives as S1P modulating agents, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

참조

- The effect of nonbonded interactions on the regioselectivity of cyclization of the 5-hexenyl radical, Journal of the Chemical Society, 1979, (11), 1535-9

합성회로 13

반응 조건

1.1 Reagents: Sodium borohydride Catalysts: Cobalt chloride (CoCl2) Solvents: Water

참조

- Reductions of α,β-unsaturated ketones by NaBH4 or NaBH4 + CoCl2: selectivity control by water or by aqueous micellar solutions, European Journal of Organic Chemistry, 2000, (9), 1793-1797

합성회로 14

반응 조건

1.1 Reagents: Triethylborane , Tributylstannane , Oxygen Solvents: Benzene , Tetrahydrofuran ; 96 h, rt

1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux

1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux

참조

- A free radical method for reduction of cyclohexanones-preferential formation of equatorial alcohols, Synthetic Communications, 2003, 33(11), 1951-1961

합성회로 15

반응 조건

참조

- Steric effects on the dissociation constants of acyclic, mono- and bicyclic carboxylic acids, Helvetica Chimica Acta, 1977, 60(2), 482-94

4,4-dimethylcyclohexan-1-ol Raw materials

- 4,4-dimethylcyclohex-2-en-1-one

- SPIRO[4H-3,1-BENZOXASELENIN-2,1'-CYCLOHEXAN]-4-ONE, 4',4'-DIMETHYL-

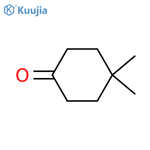

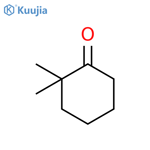

- 4,4-dimethylcyclohexan-1-one

4,4-dimethylcyclohexan-1-ol Preparation Products

4,4-dimethylcyclohexan-1-ol 관련 문헌

-

1. Substituent effects in saturated systems. Complex formation between carbonitriles and iodine monochlorideG. E. Hawkes,J. H. P. Utley J. Chem. Soc. Perkin Trans. 2 1973 128

-

2. A regioselective and stereospecific synthesis of allylsilanes from secondary allylic alcohol derivativesIan Fleming,Dick Higgins,Nicholas J. Lawrence,Andrew P. Thomas J. Chem. Soc. Perkin Trans. 1 1992 3331

-

3. 203. Studies in the polyene series. Part XLI. A new isomerisation product from citralH. B. Henbest,B. L. Shaw,George Woods J. Chem. Soc. 1952 1154

932-01-4 (4,4-dimethylcyclohexan-1-ol) 관련 제품

- 589-91-3(4-methylcyclohexan-1-ol)

- 116-02-9(3,3,5-Trimethylcyclohexanol)

- 4534-74-1(trans-4-Ethylcyclohexanol)

- 98-52-2(4-tert-butylcyclohexan-1-ol)

- 16844-71-6(Epifriedelanol)

- 20601-38-1(4,4'-Bicyclohexanol)

- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)

- 707-37-9(3,5-Dimethyl-1-adamantanol)

- 52204-65-6(4-Propylcyclohexanol)

- 80-97-7(5a-Cholestan-3b-ol)

추천 공급업체

Amadis Chemical Company Limited

(CAS:932-01-4)4,4-dimethylcyclohexan-1-ol

순결:99%

재다:25g

가격 ($):371.0